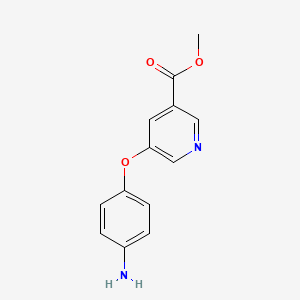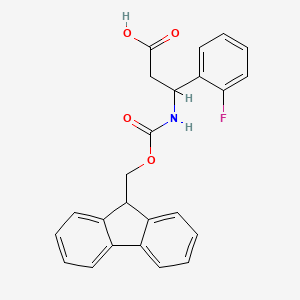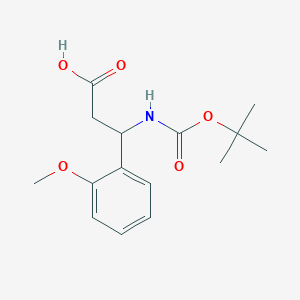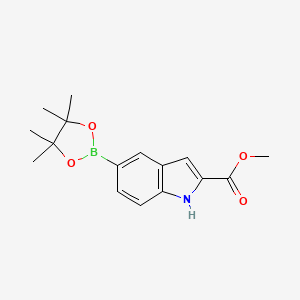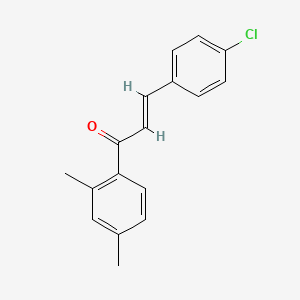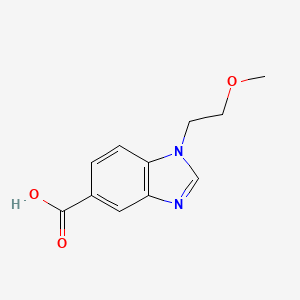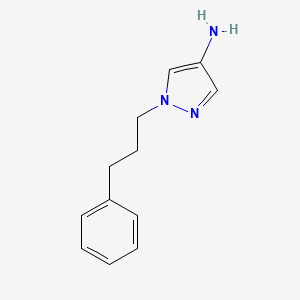
1-(3-Phenylpropyl)-1H-pyrazol-4-amine
概要
説明
The compound “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms . The “3-Phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to a propyl group (a three-carbon chain)^ .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 3-phenylpropanol has been produced in Escherichia coli through a retrobiosynthesis approach .Chemical Reactions Analysis
Amides, which might be a related group to your compound, are known to be relatively stable and undergo few nucleophilic acyl substitution reactions . They can be prepared by the reaction of an amine with an acid chloride .科学的研究の応用
Synthesis Techniques
Solvent-Free Synthesis : 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, closely related to 1-(3-Phenylpropyl)-1H-pyrazol-4-amine, have been synthesized through a solvent-free, catalyst-free process. This method is efficient, environmentally friendly, and suitable for large-scale production, indicating potential applications in drug discovery (Yu et al., 2013).
“On-Water” Synthesis : The synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives was achieved using an "on-water" one-pot approach. This method is catalyst-free and utilizes water as a solvent, making it a green and simple protocol (Noruzian et al., 2019).
Biological Applications
Antibacterial Applications : 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, related to the compound , have shown significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Theoretical and Structural Analysis : Studies on similar molecules like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been conducted to understand their molecular structure and IR frequencies. Such analyses help in predicting the reactivity and interaction of these compounds at the molecular level (Shukla et al., 2015).
Chemical Properties and Synthesis
Intramolecular H-Bonding Impact : Research has been conducted to understand how intramolecular hydrogen bonding affects the chemical properties and reactivity of pyrazole derivatives. This research is crucial for designing and synthesizing more efficient compounds (Szlachcic et al., 2020).
Green Synthesis Approaches : Efforts have been made to develop greener synthesis methods for pyrazole derivatives, using environmentally friendly solvents and catalysts. Such approaches are essential for sustainable chemical synthesis (Ren et al., 2015).
Safety and Hazards
将来の方向性
While specific future directions for “1-(3-Phenylpropyl)-1H-pyrazol-4-amine” are not available, research into similar compounds continues to be an active area of study. For example, new derivatives of isoindoline-1,3-dione, which may share some structural similarities with your compound, are being developed .
作用機序
Target of Action
Related compounds such as phenylpropanolamine have been found to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors .
Mode of Action
It’s worth noting that phenylpropanolamine, a related compound, was found to induce norepinephrine release, thereby activating adrenergic receptors
Biochemical Pathways
A study on the biosynthesis of 3-phenylpropanol, a structurally similar compound, identified a novel pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .
Result of Action
A study found that sa4503, a sigma-1 receptor agonist with a similar structure, inhibited oxidative stress-induced neuronal death by downregulating the mapk/erk pathway .
Action Environment
It’s worth noting that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
1-(3-phenylpropyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAFILDPWLMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


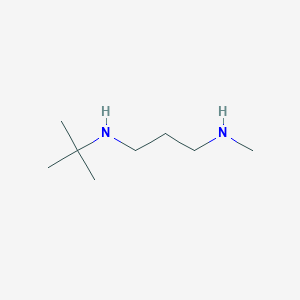


![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)

![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)


